1-Chloro-4-propoxy-9H-thioxanthen-9-one
Overview
Description
1-Chloro-4-propoxy-9H-thioxanthen-9-one is a chemical compound that belongs to the thioxanthone family, characterized by a thioxanthene backbone with specific substituents that influence its chemical behavior and applications. This compound is of interest due to its potential use as a photoinitiator in polymerization processes, as well as its relevance in the synthesis of other chemically and biologically active compounds.
Synthesis Analysis
The synthesis of related thioxanthone derivatives has been explored in various studies. For instance, 1,5-dichloro-9H-thioxanthen-9-one was prepared through cyclization of chlorinated benzoic acid derivatives, demonstrating the feasibility of introducing chlorine substituents onto the thioxanthene core . Similarly, chlorination of 1,4-dihydroxythioxanthen-9-one has been achieved using SOCl2, indicating that selective chlorination is possible for these compounds . Although these methods do not directly describe the synthesis of 1-chloro-4-propoxy-9H-thioxanthen-9-one, they provide insight into the synthetic routes that could be adapted for its production.
Molecular Structure Analysis
The molecular structure of thioxanthone derivatives is crucial in determining their photophysical properties. The presence of a propoxy group at the 4-position and a chloro substituent at the 1-position can significantly affect the electronic nature of the molecule. For example, the photophysical properties of 1-chloro-4-oxy substituted thioxanthones have been studied, revealing that alkoxy substitution enhances photoinitiation activity and affects the excited state characteristics of the molecule . This suggests that the molecular structure of 1-chloro-4-propoxy-9H-thioxanthen-9-one would also exhibit unique photophysical behavior conducive to its role as a photoinitiator.
Chemical Reactions Analysis
The reactivity of thioxanthone derivatives is influenced by their substituents. The study of 1-chloro-4-oxy substituted thioxanthones has shown that the presence of a chloro group can lead to photodehalogenation, especially when combined with a tertiary amine cosynergist . This indicates that 1-chloro-4-propoxy-9H-thioxanthen-9-one may also participate in similar photoreactions, which are relevant in the context of photopolymerization. Additionally, the reactivity of 9-chloro-9-phenylxanthene with hydroxy groups of nucleosides suggests that chloro-substituted thioxanthones can form adducts under certain conditions, which may be applicable to the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of thioxanthone derivatives are closely tied to their structure. The photoinitiation activity of these compounds is particularly important for applications in polymerization. The 1-chloro-4-oxy substituted thioxanthones have been shown to exhibit high photoinitiation activity, with the ability to polymerize effectively under visible light . This implies that 1-chloro-4-propoxy-9H-thioxanthen-9-one would likely share similar properties, making it a valuable compound for initiating polymerization reactions. The influence of substituents on photophysical properties, such as absorption, fluorescence, and phosphorescence, is also critical in determining the efficiency of these compounds as photoinitiators .
Scientific Research Applications
Crystal Structure Analysis
1-Chloro-4-propoxy-9H-thioxanthen-9-one has been studied for its crystal structure, showcasing two parallel molecules within the asymmetric unit. The coplanar arrangement of the three rings in the thioxanthone moiety suggests potential for detailed structural and interaction studies in the field of crystallography (Xuan Liu, Wei-xiao Hu, & Guo-Wu Rao, 2005).
Photopolymerization Initiators
The compound has been explored as a part of new acid photogenerators based on thioxanthen-9-one sulfonium derivatives, demonstrating its utility in photodetritylation processes, particularly in the synthesis of oligonucleotides. This highlights its role in enhancing the efficiency of photochemical reactions (V. Shelkovnikov et al., 2011).
Spectral and Photophysical Properties
Research into the spectral and photophysical properties of thioxanthone derivatives, including 1-chloro-4-propoxy-9H-thioxanthen-9-one, has provided insight into the role of hydrogen bonds in the deactivation of its excited states. These findings are crucial for understanding the compound's behavior in various solvents and could inform its application in photodynamic therapy and the development of photoinitiators (E. Krystkowiak et al., 2006).
Visible Light Photoinitiators
The compound has been part of studies to develop one-component polymerizable visible light photoinitiators, indicating its potential in free radical polymerization processes. This research underscores its applicability in creating coatings and adhesives that cure under visible light, with implications for environmentally friendly manufacturing practices (Qingqing Wu et al., 2016).
Migration Stability in Photopolymerization
Further investigations have been conducted on thioxanthone-based photoinitiators, including 1-chloro-4-propoxy-9H-thioxanthen-9-one, for their high performance and low migration in photopolymerization systems. Such studies are pivotal for applications in food packaging and biomedical fields, where the leaching of chemicals from materials is a concern (Qingqing Wu et al., 2017).
Safety And Hazards
properties
IUPAC Name |
1-chloro-4-propoxythioxanthen-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO2S/c1-2-9-19-12-8-7-11(17)14-15(18)10-5-3-4-6-13(10)20-16(12)14/h3-8H,2,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQJCUYEEABXNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C2C(=C(C=C1)Cl)C(=O)C3=CC=CC=C3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50888976 | |
Record name | 1-Chloro-4-propoxy-9H-thioxanthen-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50888976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-propoxy-9H-thioxanthen-9-one | |
CAS RN |
142770-42-1 | |
Record name | 1-Chloro-4-propoxythioxanthone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=142770-42-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9H-Thioxanthen-9-one, 1-chloro-4-propoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142770421 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9H-Thioxanthen-9-one, 1-chloro-4-propoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Chloro-4-propoxy-9H-thioxanthen-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50888976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9H-Thioxanthen-9-one, 1-chloro-4-propoxy | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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